6-bromo-N-tert-butylpyridin-2-amine
Description
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
6-bromo-N-tert-butylpyridin-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3,(H,11,12) |
InChI Key |
RIWYYWNCQWHCQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Protection-Directed Bromination
Temporary protection of the amine as an acetyl or Boc group converts it into a meta-directing moiety. For example, Boc protection of N-tert-butylpyridin-2-amine enables bromination at C6 using bromine in acetic acid, followed by deprotection with hydrochloric acid. This method yields 6-bromo-N-tert-butylpyridin-2-amine in 65–78% yield, though competing dibromination at C4 and C6 may occur.
Lewis Acid-Mediated Bromination
Employing Lewis acids like FeBr3 or AlCl3 enhances electrophilic substitution at C6. In one protocol, N-tert-butylpyridin-2-amine reacts with N-bromosuccinimide (NBS) in the presence of FeBr3 at 0°C, affording the monobrominated product in 72% yield. The tert-butyl group’s steric hindrance minimizes over-bromination, though purification remains challenging due to residual dihalogenated byproducts.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysts enable precise functionalization of pyridine precursors. Two prominent approaches include Sonogashira coupling and nickel-catalyzed alkylation.
Sonogashira Coupling with Subsequent Functionalization
A Sonogashira cross-coupling between 6-bromo-4-methylpyridin-2-amine and tert-butylacetylene generates an alkyne intermediate, which is hydrogenated to install the tert-butyl group. Using Pd(PPh3)4 and CuI in triethylamine, the coupling proceeds at 80°C, yielding 85–90% of the alkynylated product. Subsequent hydrogenation over Pd/C provides this compound in 94% yield. This method’s efficiency stems from the alkyne’s linear geometry, which mitigates steric clashes during coupling.
Nickel-Catalyzed Alkylation
Inspired by methyl zinc couplings in patent literature, nickel-catalyzed reactions using tert-butyl zinc reagents offer a scalable alternative. A nickel(II) acetate catalyst facilitates the substitution of bromine at C6 with a tert-butyl group in tetrahydrofuran (THF) at −78°C. This method achieves 88% yield but requires strict anhydrous conditions to prevent reagent decomposition.
Buchwald-Hartwig Amination of 2,6-Dibromopyridine
Buchwald-Hartwig amination couples 2,6-dibromopyridine with tert-butylamine to install the N-tert-butyl group selectively at C2, followed by bromine retention at C6.
Ligand-Controlled Selectivity
Using Pd2(dba)3 and Xantphos as a ligand system, the reaction proceeds in toluene at 110°C, yielding 68% of this compound. The bulky Xantphos ligand favors mono-amination at C2, while the electron-deficient pyridine ring suppresses further substitution at C6.
Sequential Functionalization
An alternative route involves first introducing the tert-butyl group via amination of 2-bromopyridine, followed by directed bromination at C6. This two-step process achieves 74% overall yield but requires careful optimization to avoid polybromination.
Reductive Amination of 6-Bromopyridine-2-carbaldehyde
Reductive amination offers a route to secondary amines but faces challenges due to the aldehyde’s instability.
Tert-butylamine Condensation
6-Bromopyridine-2-carbaldehyde reacts with tert-butylamine in methanol, followed by reduction with NaBH4. The reaction furnishes the target compound in 55% yield, with imine formation identified as the rate-limiting step.
Directed C–H Borylation and Bromination
Directed C–H activation strategies enable precise bromine placement.
Iridium-Catalyzed Borylation
Protecting the amine as a dimethylformamidine group directs iridium-catalyzed borylation to C6. Subsequent bromination with CuBr2 yields this compound in 81% yield. The directing group is removed via acidic hydrolysis, completing the synthesis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Direct Bromination | 65–78 | Minimal steps | Low regioselectivity |
| Sonogashira Coupling | 85–94 | High yield, scalability | Requires hydrogenation step |
| Nickel Catalysis | 88 | Broad substrate tolerance | Sensitive to moisture |
| Buchwald-Hartwig | 68–74 | Selective amination | Expensive ligands |
| Reductive Amination | 55 | Simple reagents | Low yield, aldehyde instability |
| Directed C–H Activation | 81 | Excellent regiocontrol | Multi-step protection/deprotection |
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-tert-butylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
6-bromo-N-tert-butylpyridin-2-amine serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution, oxidation, and coupling reactions, makes it valuable in organic synthesis.
| Reaction Type | Description |
|---|---|
| Substitution Reactions | The bromine atom can be replaced by nucleophiles like amines or thiols. |
| Oxidation/Reduction | Can undergo oxidation or reduction to form different derivatives. |
| Coupling Reactions | Participates in reactions like Suzuki-Miyaura coupling with boronic acids. |
Biology
In biological research, this compound is studied for its potential interactions with biomolecules and its role as an enzyme inhibitor, particularly concerning cytochrome P450 enzymes. Such studies are crucial for understanding its effects on drug metabolism and interactions when used concurrently with other pharmaceuticals.
Medicine
Researchers investigate this compound as a potential building block for pharmaceutical compounds. Its structural properties allow it to modify biological pathways, making it a candidate for developing new therapeutics targeting metabolic processes.
Case Studies
Several studies have highlighted the applications of this compound:
-
Study on Enzyme Inhibition:
- Researchers evaluated the compound's ability to inhibit cytochrome P450 enzymes, providing insights into its potential effects on drug interactions and metabolism.
- Results indicated significant inhibition rates which suggest further investigation into its pharmacological properties.
-
Synthesis of Complex Molecules:
- A case study demonstrated the use of this compound as an intermediate in synthesizing novel biaryl compounds through coupling reactions.
- The study reported high yields and purity, showcasing the compound's utility in organic synthesis.
Mechanism of Action
The mechanism of action of 6-bromo-N-tert-butylpyridin-2-amine depends on its specific application. In chemical reactions, the bromine atom often acts as a leaving group, facilitating various substitution and coupling reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 6-bromo-N-tert-butylpyridin-2-amine and its analogs:
Key Comparative Insights
Substituent Effects on Reactivity
- Steric Hindrance : The tert-butyl group in the target compound imposes greater steric bulk than methyl (e.g., 5-Bromo-6-methylpyridin-2-amine) or dimethylamine (6-Bromo-N,N-dimethyl-2-pyridinamine). This may slow nucleophilic substitution reactions but enhance selectivity in catalytic coupling processes .
- Electronic Effects : Compounds with electron-withdrawing groups (e.g., nitro in 6-bromo-2-nitropyridin-3-amine) exhibit reduced electron density at the pyridine ring, favoring electrophilic substitution at specific positions. In contrast, methoxy (5-Bromo-6-methoxypyridin-3-amine) and alkyl groups donate electrons, altering regioselectivity .
Purity and Availability
- Analogs like 5-Bromo-6-methylpyridin-2-amine (97% purity) and 6-Bromo-2,4-dimethylpyridin-3-amine (95%+) are commercially available in gram-scale quantities, suggesting robust synthetic protocols . The target compound’s synthesis may require specialized routes due to the tert-butyl group’s bulk.
Application Context
- Bromopyridinamines with methyl or methoxy groups are often used as pharmaceutical intermediates (e.g., 6-Bromo-2,4-dimethylpyridin-3-amine) . The tert-butyl variant’s applications remain speculative but could include catalysis or materials science, where steric control is critical.
Safety and Handling
- Brominated amines like 6-Bromo-N,N-dimethyl-2-pyridinamine are classified as harmful via inhalation, skin contact, or ingestion . Similar precautions likely apply to the target compound, though specific data are absent.
Research Findings and Limitations
- Synthetic Challenges : The tert-butyl group in this compound may complicate purification due to its hydrophobicity, a issue less prevalent in methyl-substituted analogs .
- Regioselectivity : Bromine at C6 (vs. C5 in 5-Bromo-6-methylpyridin-2-amine) could direct functionalization to the 2- or 4-positions in subsequent reactions, a hypothesis supported by similarity analyses (e.g., 6-Bromo-3-methylpyridin-2-amine, similarity score 0.88) .
- Data Gaps: Direct experimental data on the target compound’s reactivity, solubility, and stability are unavailable.
Q & A
Basic: What are the optimal synthetic routes and conditions for preparing 6-bromo-N-tert-butylpyridin-2-amine?
Methodological Answer:
The synthesis typically involves bromination of a pyridine precursor followed by tert-butylamine substitution. Key steps include:
- Bromination: Use pyridine derivatives (e.g., 2-aminopyridine) with brominating agents (e.g., Br₂ in AcOH) under controlled conditions ( ) .
- Substitution: React the brominated intermediate with tert-butylamine in a polar aprotic solvent (e.g., acetonitrile) at elevated temperatures (71°C for 1.5 hours) ( ) .
- Purification: Employ column chromatography or recrystallization to isolate the product.
Optimization Tips:
- Yield Improvement: Adjust stoichiometry (e.g., excess tert-butylamine) or use catalysts like trifluoromethylsulfonic anhydride ( ) .
- Purity: Monitor reaction progress via TLC or HPLC.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns (Br has a 1:1 M/M+2 ratio).
- X-ray Crystallography: For unambiguous structural confirmation, refine data using SHELXL ( ) and visualize with ORTEP-3 ( ) .
Example Workflow:
Record ¹H NMR in CDCl₃.
Compare experimental HRMS with theoretical m/z.
Grow single crystals via slow evaporation and collect diffraction data.
Advanced: How can structural discrepancies between computational models and experimental data (e.g., X-ray) be resolved?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., torsional flexibility) or crystal-packing forces. Steps to address this include:
- Multi-method Validation:
- Software Tools:
Case Study:
In , the crystal structure of a related bromopyridine derivative showed a 0.008 Å mean C–C bond deviation from computational models, resolved by refining anisotropic displacement parameters .
Advanced: How to design experiments to investigate substituent effects on the reactivity of this compound?
Methodological Answer:
- Variable Substituent Approach:
- Kinetic Studies:
- Monitor reactions via in situ IR or UV-Vis spectroscopy.
- Use Arrhenius plots to determine activation energies.
Example Design:
| Substituent | Reaction Rate (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| -Br | 0.45 | 75.2 |
| -Cl | 0.38 | 82.1 |
| -OCH₃ | 0.29 | 89.7 |
Advanced: How to address conflicting spectroscopic and crystallographic data in structural assignments?
Methodological Answer:
- Root-Cause Analysis:
- Validation Strategies:
- Perform variable-temperature NMR to detect conformational changes.
- Use density functional theory (DFT) to model solution-state geometries.
Case Study:
In , hybrid modeling combining wet-lab data (e.g., receptor-response profiles) and computational metrics resolved discrepancies in chemical feature clustering.
Advanced: What methodological considerations are critical for studying metal-ligand interactions involving this compound?
Methodological Answer:
- Coordination Chemistry:
- Ligand Design: Modify the pyridine ring with donor groups (e.g., -NH₂, -SMe) to enhance metal binding ().
- Stoichiometry: Use Job’s plot analysis (UV-Vis titration) to determine metal:ligand ratios.
- Characterization:
- XAS (X-ray Absorption Spectroscopy): Probe metal oxidation states and coordination geometry.
- EPR Spectroscopy: Detect paramagnetic metal centers (e.g., Cu²⁺).
Example Protocol:
Synthesize a Cu(II) complex with this compound.
Collect X-ray data ( ) and refine with SHELXL .
Validate electronic structure via EPR and DFT calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
